(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a dimethylphenylamino group and an ethoxy-hydroxybenzylidene moiety. Its unique structure suggests potential utility in medicinal chemistry, material science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the dimethylphenylamino group and the ethoxy-hydroxybenzylidene moiety. Common reagents used in these steps include thioamides, aldehydes, and amines, under conditions such as refluxing in organic solvents and using catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine bond would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group, similar in structure to the ethoxy-hydroxybenzylidene moiety.
4,4’-Dichlorobenzophenone: Contains aromatic rings and a carbonyl group, similar to the thiazolone core.
4-Chloromethcathinone: A stimulant with a structure that includes aromatic rings and functional groups similar to those in (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one.
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H20N2O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(6-8-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11- |
InChI Key |
UCWSTALIFCXNIV-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O |
Origin of Product |
United States |
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